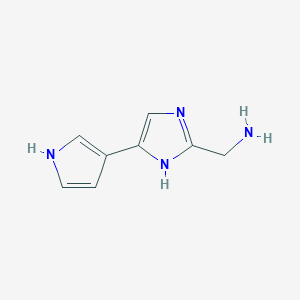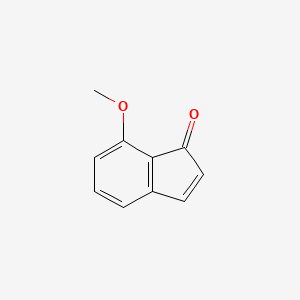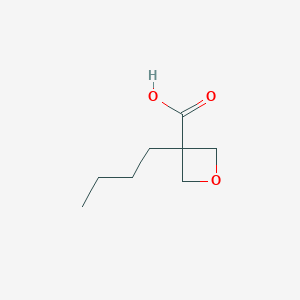![molecular formula C10H11NO B11918916 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] CAS No. 457652-65-2](/img/structure/B11918916.png)
1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] is a heterocyclic compound characterized by a spiro connection between a furan ring and a pyrrolizine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ninhydrin with methyl acetylenedicarboxylate and aniline in the presence of a catalytic amount of sulfuric acid in acetic acid. This reaction proceeds through a series of steps including protonation, ring closure, and tautomerization to yield the desired spiro compound .
Industrial Production Methods
Industrial production of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[indene-2,2’-pyrrolizine]
- Spiro[benzofuran-2,2’-pyrrolizine]
- Spiro[indeno[1,2-b]quinoxaline]
Uniqueness
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] is unique due to its specific spiro connection between the furan and pyrrolizine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
457652-65-2 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
spiro[1,3-dihydropyrrolizine-2,2'-3H-furan] |
InChI |
InChI=1S/C10H11NO/c1-3-9-7-10(4-2-6-12-10)8-11(9)5-1/h1-3,5-6H,4,7-8H2 |
Clave InChI |
APCWSGHQCLCHGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=COC12CC3=CC=CN3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


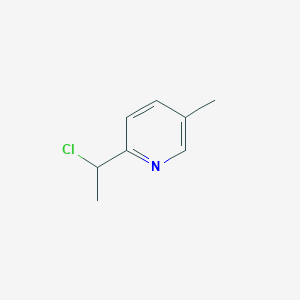
![4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol](/img/structure/B11918851.png)

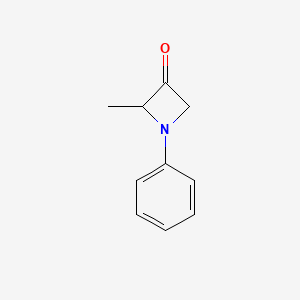
![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)
